![molecular formula C16H10BrClF3NO3 B2993966 7-bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 892710-89-3](/img/structure/B2993966.png)

7-bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

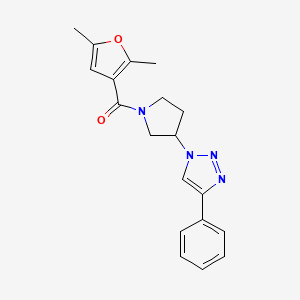

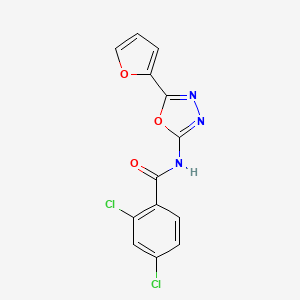

This compound is a complex organic molecule that contains several functional groups. It has a benzodioxine ring, which is a type of heterocyclic compound, and a carboxamide group, which is a common functional group in many pharmaceuticals . It also contains a bromine atom and a trifluoromethyl group attached to different phenyl rings .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzodioxine ring and the introduction of the bromine and trifluoromethyl groups. The carboxamide group could potentially be introduced through a reaction with an appropriate amine .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxine ring and the phenyl rings would likely contribute to the compound’s rigidity, while the bromine and trifluoromethyl groups could influence its reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzodioxine ring might undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of the bromine and trifluoromethyl groups could increase its density and possibly its boiling point .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemistry

Antitumor Activity : A study explored the synthesis and chemistry of related compounds showing antitumor activity against certain leukemias, suggesting potential applications in cancer research (Stevens et al., 1984).

Practical Synthesis of Antagonists : Research focused on the practical synthesis of orally active antagonists, a process relevant for developing pharmaceuticals (Ikemoto et al., 2005).

Biological Activities

Insecticidal and Fungicidal Activities : Novel carboxamides were synthesized and evaluated for their insecticidal and fungicidal properties, indicating potential applications in agriculture or pest control (Zhu et al., 2014).

Antioxidant Properties : Studies on new compounds demonstrated antioxidant activities, suggesting possible applications in mitigating oxidative stress-related conditions (Queiroz et al., 2007).

Molecular Structures and Properties

Structural Analyses : Investigations into the molecular and supramolecular structures of certain carboxamides could provide insights into the design of new materials or drugs (Acosta Quintero et al., 2016).

Liquid-Crystalline Properties : The synthesis and study of liquid-crystalline properties of certain complexes highlight potential applications in material sciences (Morrone et al., 1996).

Environmental and Health Impact

Health Assessment : A review of health impacts of related polybrominated compounds provides valuable information for environmental health and safety (Mennear & Lee, 1994).

Indoor Air Quality : Studies on brominated flame retardants and other polyhalogenated compounds in indoor air and dust offer insights into environmental monitoring and public health (Takigami et al., 2009).

Wirkmechanismus

Target of Action

The primary target of the compound is currently unknown. Compounds with similar structures have been known to target enzymes such as reverse transcriptase . The role of these targets is often to catalyze key reactions in biological pathways.

Mode of Action

For instance, the trifluoromethyl group (-CF3) attached to a tertiary stereogenic center in a hetero aliphatic ring could potentially improve drug potency toward enzyme inhibition by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

For example, a molecule with a -CF3 group exhibited improved drug potency toward reverse transcriptase enzyme inhibition , which is a key enzyme in the replication of retroviruses.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrClF3NO3/c17-11-7-14-13(24-3-4-25-14)6-9(11)15(23)22-8-1-2-12(18)10(5-8)16(19,20)21/h1-2,5-7H,3-4H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSQVUVOICBHFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Br)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrClF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2993884.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbenzamide](/img/structure/B2993893.png)

amine hydrobromide](/img/no-structure.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2993897.png)

![Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate](/img/structure/B2993900.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2993901.png)

![1-[(1R)-1-Azidoethyl]-4-fluoro-2-methylbenzene](/img/structure/B2993903.png)